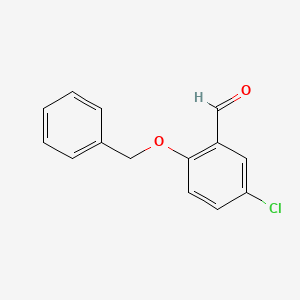

2-(Benzyloxy)-5-chlorobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVVPQTUCJPTNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358375 | |

| Record name | 2-(benzyloxy)-5-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38544-16-0 | |

| Record name | 2-(benzyloxy)-5-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-(Benzyloxy)-5-chlorobenzaldehyde

The primary method for synthesizing this compound involves the O-alkylation of a substituted hydroxybenzaldehyde. This process is a cornerstone in the preparation of various benzyloxybenzaldehyde derivatives. nih.gov

Precursor Chemical Selection and Starting Material Utilization

The synthesis of this compound typically begins with the selection of appropriate precursor chemicals. The key starting materials for this synthesis are 5-chlorosalicylaldehyde (B124248) and a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. 5-chlorosalicylaldehyde provides the necessary chlorobenzaldehyde backbone, while the benzyl halide serves as the source for the benzyloxy group.

In a broader context, the synthesis of related benzyloxybenzaldehyde derivatives often starts from various hydroxybenzaldehydes. mdpi.comresearchgate.net For instance, 2,4-dihydroxybenzaldehyde (B120756) can be selectively alkylated to produce 4-alkoxy-2-hydroxybenzaldehydes. nih.gov Similarly, the synthesis of 2-chlorobenzaldehyde (B119727) itself can be achieved through the chlorination of 2-chlorotoluene (B165313) to form 2-chlorobenzal chloride, which is then hydrolyzed. chemicalbook.com Another route involves the oxidation of 2-chlorobenzyl chloride. chemicalbook.com The choice of precursors is critical and often dictated by the desired substitution pattern on the final benzaldehyde (B42025) derivative.

For example, the synthesis of 5-bromo-2-chlorobenzaldehyde (B64787) starts with 2-chlorobenzoic acid, which undergoes bromination and subsequent reduction and oxidation steps. google.com The synthesis of 2-benzyl-4-chlorobenzaldehyde (B8562277) utilizes 2-benzyl-4-chlorobenzyl alcohol as the immediate precursor for oxidation. prepchem.com These examples highlight the importance of selecting the correct starting material to achieve the desired final product.

| Precursor/Starting Material | Resulting Product |

| 5-Chlorosalicylaldehyde and Benzyl Halide | This compound |

| 2,4-Dihydroxybenzaldehyde | 4-Alkoxy-2-hydroxybenzaldehydes nih.gov |

| 2-Chlorotoluene | 2-Chlorobenzaldehyde chemicalbook.com |

| 2-Chlorobenzyl chloride | 2-Chlorobenzaldehyde chemicalbook.com |

| 2-Chlorobenzoic acid | 5-Bromo-2-chlorobenzaldehyde google.com |

| 2-Benzyl-4-chlorobenzyl alcohol | 2-Benzyl-4-chlorobenzaldehyde prepchem.com |

Optimized Reaction Conditions and Catalysis Systems

The O-alkylation reaction for the synthesis of this compound is typically performed in the presence of a base and a suitable solvent. Common bases include anhydrous potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃). nih.gov The choice of solvent is also crucial, with polar aprotic solvents like acetone, acetonitrile (B52724) (CH₃CN), or dimethylformamide (DMF) being frequently used. nih.gov To enhance the reaction rate, a catalyst such as potassium iodide (KI) is often added. The reaction is generally carried out under reflux conditions, with temperatures ranging from 60 to 110 °C for several hours.

Recent advancements have focused on optimizing these conditions to improve yields and regioselectivity. For instance, the use of cesium bicarbonate (CsHCO₃) in acetonitrile at 80 °C has been shown to provide excellent regioselectivity and high isolated yields for the alkylation of 2,4-dihydroxybenzaldehydes. nih.gov In other systems, such as the one-pot O-alkylation/Wittig olefination of hydroxybenzaldehydes, potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) has proven to be a highly effective system for O-alkylation. mdpi.comresearchgate.net

For the synthesis of related chlorobenzaldehydes, different catalytic systems are employed. The liquid-phase oxidation of p-chlorotoluene to p-chlorobenzaldehyde can be efficiently catalyzed by manganese-containing ZSM-5 zeolites. rsc.org In the synthesis of o-chlorobenzaldehyde from o-chlorotoluene, a multi-step process involving catalytic chlorination and subsequent hydrolysis with a mixed catalyst of iron chloride and zinc chloride has been developed. google.com

| Reaction | Catalyst/Base | Solvent | Temperature | Key Features |

| O-alkylation of 2,4-dihydroxybenzaldehydes | CsHCO₃ | Acetonitrile | 80 °C | Excellent regioselectivity and high yields. nih.gov |

| O-alkylation of hydroxybenzaldehydes | KOH | DMSO | Room Temperature to 80 °C | High O-alkylation selectivity. mdpi.comresearchgate.net |

| Oxidation of p-chlorotoluene | Mn-ZSM-5 | Acetic Acid | 100 °C | High conversion and selectivity. rsc.org |

| Hydrolysis of chlorinated o-chlorotoluene | Iron chloride and zinc chloride | - | 100-120 °C | Controlled hydrolysis to o-chlorobenzaldehyde. google.com |

| Knoevenagel Condensation | Piperidine (B6355638) | Ethanol | Not specified | Used for condensation with thiobarbituric acid. wikipedia.org |

| Knoevenagel Condensation | Ammonium bicarbonate | Solvent-free | Not specified | Environmentally friendly procedure. tue.nl |

Purification Techniques and Strategies for Yield Enhancement

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, byproducts, and catalysts. Standard purification techniques include washing the reaction mixture with an aqueous solution, such as 10% sodium carbonate (Na₂CO₃), to neutralize any remaining acid and remove phenolic impurities. chemicalbook.com The crude product is then typically extracted with an organic solvent.

Further purification is often achieved through distillation, particularly fractional distillation, which separates compounds based on their boiling points. chemicalbook.comprepchem.com For solid products, recrystallization from a suitable solvent or solvent mixture, such as methanol (B129727) or ethanol/water, is a common method to obtain a highly pure product.

Advanced Synthetic Strategies for Related Benzaldehyde Derivatives

Beyond the direct synthesis of this compound, several advanced synthetic strategies are employed for the preparation of a wide range of benzaldehyde derivatives, expanding their chemical diversity and utility.

O-Alkylation Processes for Benzyloxy Moiety Formation

The formation of a benzyloxy moiety through O-alkylation is a fundamental transformation in organic synthesis. This reaction is not limited to the synthesis of the title compound but is a general method for protecting hydroxyl groups or for introducing the benzyloxy group as a key structural element in a molecule. The Williamson ether synthesis is the classic method for this transformation, involving the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. google.com

In the context of hydroxybenzaldehydes, the phenolic hydroxyl group is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the benzyl halide to form the ether linkage. nih.govgoogle.com The efficiency and regioselectivity of this reaction can be influenced by the choice of base, solvent, and reaction temperature. nih.govgoogle.com While traditional methods often use strong bases and harsh conditions, newer methods focus on milder and more selective catalysts. nih.govorganic-chemistry.org

Condensation Reactions, Including Knoevenagel and Imine (Schiff Base) Formation

Benzaldehyde and its derivatives are versatile building blocks in various condensation reactions, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active hydrogen compound in the presence of a weak base catalyst, typically an amine like piperidine. wikipedia.org This reaction is widely used to synthesize α,β-unsaturated compounds. For example, 2-methoxybenzaldehyde (B41997) can react with thiobarbituric acid in the presence of piperidine to form a conjugated enone. wikipedia.org A significant modification, the Doebner modification, utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Imine (Schiff base) formation is another crucial condensation reaction where an aldehyde or ketone reacts with a primary amine to form an imine or Schiff base, characterized by a carbon-nitrogen double bond (–C=N–). nih.govjecst.org This reaction is typically carried out in a suitable solvent, sometimes with acid or base catalysis. Schiff bases are important intermediates in many organic syntheses and are also studied for their biological activities. nih.govjecst.org For instance, 2-chlorobenzaldehyde can react with 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine using a natural acid catalyst to form a new Schiff base. nih.gov Similarly, various substituted benzaldehydes can undergo condensation with aminobenzothiazole derivatives to form Schiff base ligands for metal complexes. mdpi.com

Oxidative Functionalization Approaches, including Pd(II)-Catalyzed Reactions

Oxidative functionalization provides a direct route for converting C-H bonds into more complex functional groups, a key strategy in modern synthetic chemistry. For molecules like this compound, the benzylic C-H bonds are potential sites for such transformations. One common method involves the use of oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can activate the C-H group of toluene (B28343) and its derivatives. rsc.orgresearchgate.net This process typically proceeds via a rate-determining hydride abstraction by the oxidant, leading to the formation of new products. rsc.org

In the realm of metal-catalyzed reactions, Palladium(II) catalysis is a powerful tool for C-H functionalization. While specific Pd(II)-catalyzed reactions involving the aldehyde group of this compound are not extensively detailed in the provided research, general methodologies exist for related structures. For instance, Pd(II)-catalyzed direct sulfonylation of benzylamines using sodium sulfinates has been demonstrated, showcasing a regioselective transformation that proceeds through a radical mechanism. nih.gov Such catalytic systems are known for their high functional group tolerance, suggesting potential applicability to complex aldehydes. nih.gov

Multi-Component and One-Pot Synthesis Techniques for Complex Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. eurekaselect.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them powerful tools in medicinal chemistry and diversity-oriented synthesis. eurekaselect.commdpi.com

Aldehydes are common building blocks in MCRs. For instance, various benzaldehyde derivatives are used in the one-pot, multi-component synthesis of highly substituted hexahydroquinolines and other complex heterocyclic scaffolds. acs.orgfrontiersin.org One such reaction involves the condensation of an aldehyde, an amine, and an active methylene (B1212753) compound, often under acidic or basic catalysis, to construct intricate molecular architectures. mdpi.comacs.org

While specific examples detailing the use of this compound in MCRs are not highlighted in the provided sources, its structure is amenable to inclusion in established one-pot protocols. It could serve as the aldehyde component in reactions designed to produce complex frameworks like pyrimidines, thiophenes, or various spiro-compounds. mdpi.comfrontiersin.org

| Reaction Type | Typical Components | Resulting Scaffold | Reference Principle |

|---|---|---|---|

| Hexahydroquinoline Synthesis | Benzaldehyde derivatives, Benzylamines, Meldrum's acid | Hexahydroquinolines | acs.org |

| Thiazolidinedione-triazole Hybrids | Aldehyde-derived arylidenes, Propargyl bromide, Aryl azides | Thiazolidinedione–triazole hybrids | mdpi.com |

| Tetrahydroquinazolines | Aminoazoles, Aromatic aldehydes, Cyclic ketones | Tetrahydroquinazolines | frontiersin.org |

Implementation of Green Chemistry Methodologies in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com In the synthesis and reaction of aromatic aldehydes, several green methodologies have been successfully implemented. These approaches focus on minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.comnih.gov

Solvent-free reactions represent a significant green advancement. For example, a solvent-free Cannizzaro reaction has been reported by grinding a liquid aldehyde with potassium hydroxide in a mortar and pestle. libretexts.org Mechanochemical synthesis using ball-milling is another technique that reduces or eliminates the need for solvents, often resulting in faster reactions and higher yields. rsc.org Furthermore, reactions can be performed under sonication (ultrasound irradiation), which can accelerate reaction rates and lead to high yields under mild, solvent-free conditions. nih.govresearchgate.net

The use of greener solvents, particularly water, is another key strategy. The synthesis of benzothiazoles from aldehydes and 2-aminothiophenol (B119425) has been achieved in high yields using water as the reaction medium at elevated temperatures. researchgate.net Microwave-assisted synthesis is also a prominent green technique, as it can dramatically reduce reaction times from hours to minutes, thereby saving energy. mdpi.com These methodologies could be readily applied to reactions involving this compound to create more sustainable synthetic pathways. mdpi.comrsc.org

Chemical Reactivity and Transformation Studies

Intrinsic Reactivity of the Aldehyde Moiety

The aldehyde functional group is a key center of reactivity in 2-(benzyloxy)-5-chlorobenzaldehyde, readily participating in a variety of chemical transformations.

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the synthesis of a wide array of derivatives. A significant example is the reduction of the aldehyde to a primary alcohol. This transformation is a classic nucleophilic addition of a hydride ion (H⁻) from a reducing agent.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which effectively convert the aldehyde to 2-(benzyloxy)-5-chlorobenzyl alcohol.

Table 1: Nucleophilic Addition (Reduction) of this compound

| Reagent | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | 2-(Benzyloxy)-5-chlorobenzyl alcohol | Nucleophilic Hydride Addition |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(Benzyloxy)-5-chlorobenzyl alcohol | Nucleophilic Hydride Addition |

The aldehyde group can be readily oxidized to the corresponding carboxylic acid. This transformation is a cornerstone in synthetic chemistry for producing benzoic acid derivatives. For this compound, oxidation yields 5-(benzyloxy)-2-hydroxybenzoic acid. Various oxidizing agents can accomplish this, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid to milder, more selective reagents. The choice of oxidant is crucial to avoid unwanted side reactions, such as cleavage of the benzyl (B1604629) ether.

One of the most important reactions of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. internationaljournalcorner.commdpi.com These compounds are versatile ligands in coordination chemistry and serve as intermediates in numerous biological and industrial processes. nih.govjecst.org

The formation of a Schiff base from this compound proceeds via a two-step mechanism:

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine is typically unstable and undergoes acid- or base-catalyzed elimination of a water molecule to form the stable carbon-nitrogen double bond (imine) of the Schiff base. mdpi.com Aromatic aldehydes, like the subject compound, form particularly stable Schiff bases due to conjugation with the aromatic ring. internationaljournalcorner.com

The reaction is generally reversible and often driven to completion by removing the water formed during the reaction. The scope of this reaction is broad, allowing for the synthesis of a vast library of Schiff bases by varying the primary amine reactant.

Influence of Substituents on Chemical Reactivity

The substituents on the benzene (B151609) ring significantly modulate the reactivity of the aldehyde group and the aromatic system itself.

The chlorine atom at position 5 of the benzaldehyde (B42025) ring exerts a dual electronic effect. It is strongly electronegative, leading to a powerful electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring toward electrophilic substitution. However, like other halogens, chlorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+R effect).

In the case of this compound, the inductive withdrawal of electron density by the chlorine atom increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity can enhance the rate of nucleophilic attack at the aldehyde group, for instance, during Schiff base formation. researchgate.net Aromatic Schiff bases containing chloro-substituents are widely studied for their coordination properties. mdpi.comjecst.org

Intermolecular Interactions and Supramolecular Chemistry

Studies on structurally similar benzaldehyde derivatives reveal that the crystal packing is consolidated by various interactions, including: rsc.org

C–H⋯O Hydrogen Bonding: Weak hydrogen bonds can form between aromatic or benzylic C-H groups and the carbonyl oxygen atom of a neighboring molecule. rsc.org

π–π Stacking Interactions: The electron-rich aromatic rings (both the benzaldehyde and the benzyl group) can stack on top of each other, an interaction that helps to stabilize the crystal structure. rsc.org

C–H⋯π Interactions: Hydrogen atoms bonded to carbon can interact favorably with the electron clouds of the aromatic rings. rsc.org

Halogen Bonding: The chlorine atom can act as an electrophilic region (a σ-hole) and interact with a nucleophilic atom on an adjacent molecule, although this is generally a weaker interaction for chlorine compared to heavier halogens.

Hirshfeld surface analysis of related compounds shows that C⋯H/H⋯C and O⋯H/H⋯O interactions are significant contributors to the total surface area, highlighting the importance of these weak forces in the molecular packing. rsc.org The interplay of these interactions results in the formation of complex three-dimensional polymeric chains and networks. rsc.org

Table 2: Summary of Intermolecular Interactions

| Interaction Type | Description | Potential Role in Crystal Packing |

| C–H⋯O Hydrogen Bonding | A weak hydrogen bond between a C-H donor and an oxygen acceptor. | Links molecules into chains or dimers. rsc.org |

| π–π Stacking | Face-to-face or offset stacking of aromatic rings. | Stabilizes the packing of aromatic systems. rsc.org |

| C–H⋯π Interactions | Interaction between a C-H bond and the face of an aromatic ring. | Contributes to the overall cohesive energy of the crystal. rsc.org |

| Halogen Bonding | An attractive interaction involving a halogen atom. | Can provide directional control in crystal engineering. |

Analysis of C-H···O Hydrogen Bonding Networks

For instance, in the crystal structure of 3,5-dichloro-2-hydroxybenzaldehyde, molecules are linked by weak intermolecular C-H···O hydrogen bonds, forming a layered structure. researchgate.net Similarly, the crystal packing of 5-chloro-2-hydroxybenzaldehyde reveals that molecules are interconnected by intermolecular O-H···O hydrogen bonds, creating zig-zag chains. researchgate.net These examples underscore the importance of hydrogen bonding in directing the supramolecular assembly of chlorobenzaldehyde derivatives.

In this compound, the aldehyde oxygen and the ether oxygen of the benzyloxy group are potential hydrogen bond acceptors. Aromatic and benzylic C-H groups can act as donors, leading to a three-dimensional network. These interactions, although weak individually, collectively contribute to the stability of the crystal lattice. The specific geometry and strength of these C-H···O bonds would depend on the steric and electronic environment of the interacting groups. Studies on zinc(II) chloride complexes with benzamides have also highlighted the formation of extensive hydrogen-bonding networks involving N-H···O and N-H···Cl interactions, which organize the molecules into complex assemblies. nih.gov

Table 1: Representative Hydrogen Bond Interactions in Related Structures

| Compound | Interaction Type | Description |

|---|---|---|

| 3,5-Dichloro-2-hydroxybenzaldehyde | Intermolecular C-H···O | Links molecules within layers. researchgate.net |

| 5-Chloro-2-hydroxybenzaldehyde | Intermolecular O-H···O | Forms zig-zag chains of molecules. researchgate.net |

Elucidation of C-H···π and π-π Stacking Interactions

The presence of two aromatic rings in this compound—the substituted benzaldehyde ring and the phenyl ring of the benzyloxy group—facilitates both C-H···π and π-π stacking interactions. These non-covalent forces are crucial in determining the conformation and packing of aromatic molecules in both solid and solution phases. youtube.com

π-π Stacking: This interaction occurs between the electron-rich π-systems of the aromatic rings. The geometry of this interaction can vary, with common arrangements being face-to-face (sandwich) and parallel-displaced. For monosubstituted benzene dimers, parallel-displaced geometries are common, and substituents can significantly alter the interaction energy by modifying the electronic properties of the π cloud. rsc.org In this compound, intramolecular stacking between the two rings could influence the molecule's preferred conformation, while intermolecular stacking would be a key driver for crystal packing, likely arranging the molecules in columns or layers. whiterose.ac.uk

C-H···π Interactions: These interactions involve a C-H bond acting as a weak acid (donor) and an aromatic π-system acting as a weak base (acceptor). Both aromatic C-H bonds and the benzylic C-H bonds of the benzyloxy group can participate in such interactions with an adjacent aromatic ring. These interactions are known to be significant in various molecular recognition processes. nih.govnih.gov The strength of C-H···π interactions can be modulated by the electronic nature of the C-H bond; more electron-poor C-H bonds tend to form stronger interactions. nih.gov

Characterization of Halogen Bonding Interactions

The chlorine atom at the 5-position of the benzaldehyde ring introduces the possibility of halogen bonding, a highly directional non-covalent interaction. In a halogen bond, a covalently bound halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic partner (a Lewis base). rsc.org This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite the C-Cl bond. mdpi.com

Potential halogen bond acceptors within the structure of this compound itself include the carbonyl oxygen and the ether oxygen. In a crystal lattice, the chlorine atom of one molecule could interact with an oxygen atom of a neighboring molecule. The strength of this interaction is generally weaker for chlorine compared to bromine and iodine but can still be a significant structure-directing force. researchgate.net For example, studies on (Z)-2-iodocinnamaldehyde have demonstrated the existence of a C-I···O halogen bond with the carbonyl oxygen. mdpi.com

Theoretical studies on the halogen bond between heteronuclear halogens and benzene indicate that these interactions are a form of weak, long-range force. nih.gov The characterization of a C-Cl···N halogen bond in solution revealed a complexation enthalpy of -8.9(2) kJ/mol, confirming that chlorine can indeed participate in significant halogen bonding. researchgate.net In the context of this compound, halogen bonding could compete with or act in concert with hydrogen bonding and π-stacking to define the supramolecular architecture.

Table 2: Enthalpies of Halogen Bond Formation in Solution

| Complex | Interaction Type | Complexation Enthalpy (kJ/mol) |

|---|---|---|

| CF₃Cl·TMA | C-Cl···N | -8.9(2) researchgate.net |

| CF₃Br·TMA | C-Br···N | -18.3(1) researchgate.net |

| CF₃I·TMA | C-I···N | -28.7(1) researchgate.net |

Data for complexes between trifluorohalomethanes and trimethylamine (B31210) (TMA) in liquid argon/krypton/xenon. researchgate.net

Stereochemical Control and Product Selectivity in Chemical Transformations

Achieving stereochemical control and product selectivity in reactions involving multifunctional molecules like this compound is a central theme in modern organic synthesis. The aldehyde group is a versatile functional handle for various transformations, including nucleophilic additions, condensations, and oxidations.

Product Selectivity: The electronic and steric environment of the benzaldehyde ring, influenced by the electron-withdrawing chlorine atom and the bulky, electron-donating benzyloxy group, can direct the regioselectivity of reactions. For instance, in C-H functionalization reactions, the choice of catalyst and reaction conditions can determine which C-H bond is activated. Studies on 2-benzylfurans have shown that bimetallic catalysts can achieve divergent site-selectivity for arylation at either sp² or sp³ C-H bonds, with the outcome governed by cation-π interactions that can be tuned by the choice of base and additives. nih.gov A similar strategic approach could be applied to selectively functionalize either the aldehyde C-H bond, aromatic C-H bonds, or the benzylic C-H bonds of this compound.

Stereochemical Control: When reactions create new chiral centers, controlling the stereochemical outcome is paramount. For example, the reduction of the aldehyde to an alcohol or a nucleophilic addition to the carbonyl group can generate a new stereocenter. Asymmetric synthesis strategies, employing chiral catalysts or auxiliaries, are used to favor the formation of one enantiomer or diastereomer over the other. In the synthesis of diastereomeric 3-substituted-3,4-dihydroisocoumarin-4-carboxylic acids, the cis and trans isomers formed during the reaction could be separated by chromatographic methods, demonstrating one approach to managing stereoisomeric products. mdpi.com For reactions involving this compound, the selection of appropriate chiral reagents or catalysts would be essential to achieve high levels of stereoselectivity, leading to specific, desired product isomers.

Despite a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," the specific experimental data required to populate the requested article sections could not be located.

Searches for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, High-Resolution Mass Spectrometry (HR-MS), and X-ray Crystallography data for this specific molecule did not yield any published experimental results. While information on related compounds or general analytical techniques is available, detailed characterization data for "this compound" appears to be absent from the accessible scientific literature and chemical databases.

Therefore, it is not possible to generate the requested article with the specified detailed, informative, and scientifically accurate content for each section and subsection as outlined. The strict adherence to the provided outline cannot be met without the foundational experimental data.

Spectroscopic and Crystallographic Characterization in Research

X-ray Crystallography for Solid-State Molecular Structure Elucidation

Analysis of Supramolecular Networks within the Crystal Lattice

The crystal structure of 2-(Benzyloxy)-5-chlorobenzaldehyde is organized into a complex supramolecular framework. This network is primarily established through specific intermolecular interactions. nih.gov In the crystalline solid, molecules are linked into a supramolecular framework that propagates along the direction. nih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₁ClO₂ |

| Formula Weight | 246.68 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.9189 (8) |

| b (Å) | 5.8694 (3) |

| c (Å) | 14.7314 (8) |

| α (°) | 90 |

| β (°) | 100.224 (2) |

| γ (°) | 90 |

| V (ų) | 1184.78 (11) |

| Z | 4 |

Source: Adapted from research findings. nih.gov

Hirshfeld Surface and Lattice Energy Analyses for Detailed Intermolecular Contacts

To further dissect the intermolecular interactions within the crystal lattice of this compound, Hirshfeld surface analysis is employed. This computational tool allows for the visualization and quantification of the different types of intermolecular contacts that contribute to the stability of the crystal structure.

The analysis reveals the relative contributions of various interactions to the total Hirshfeld surface area. The most significant contacts are H···H, C···H/H···C, and O···H/H···O, which account for the majority of the interactions within the crystal.

Table 2: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 42.4 |

| C···H/H···C | 22.8 |

| O···H/H···O | 14.1 |

| Cl···H/H···Cl | 11.9 |

| C···C | 4.9 |

| Cl···C/C···Cl | 2.0 |

| O···C/C···O | 1.1 |

| Cl···O/O···Cl | 0.8 |

Source: Adapted from research findings. nih.gov

Lattice energy calculations provide quantitative insight into the strength of the forces holding the molecules together in the crystal. The total interaction energy is composed of electrostatic, polarization, dispersion, and repulsion components. For this compound, the dispersion forces are the most significant contributor to the lattice energy, followed by the electrostatic component. This indicates that van der Waals forces play a predominant role in the crystal packing.

Table 3: Lattice Energy Framework Analysis

| Energy Component | Value (kJ/mol) |

|---|---|

| Electrostatic | -100.3 |

| Polarization | -17.5 |

| Dispersion | -123.8 |

| Repulsion | 93.3 |

| Total Energy | -148.3 |

Source: Adapted from research findings. nih.gov

These detailed analyses of the supramolecular networks, intermolecular contacts, and lattice energies provide a comprehensive understanding of the solid-state structure of this compound, highlighting the crucial role of weak interactions in defining its crystalline architecture.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental electronic properties of 2-(Benzyloxy)-5-chlorobenzaldehyde. These theoretical approaches provide insights that complement experimental findings and offer a predictive understanding of the molecule's behavior.

Density Functional Theory (DFT) Studies on Molecular and Crystalline Properties

Density Functional Theory (DFT) has been employed to investigate the molecular and crystalline properties of this compound. Calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, allow for the optimization of the molecular geometry, leading to the prediction of key structural parameters. These theoretical calculations provide a detailed picture of bond lengths and angles within the molecule, offering a comparison point for experimental X-ray diffraction data.

Prediction of Spectroscopic Parameters (e.g., NMR properties)

The Gauge-Independent Atomic Orbital (GIAO) method, a widely used approach within the framework of DFT, enables the theoretical prediction of Nuclear Magnetic Resonance (NMR) spectroscopic parameters. This computational technique calculates the isotropic shielding tensors of atomic nuclei, which can then be converted into chemical shifts (δ).

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts have been performed. By comparing these calculated values with experimental data obtained from NMR spectroscopy, the accuracy of the computational model can be assessed, and assignments of spectral peaks can be confirmed. While a specific comparative data table for this compound was not found in the provided search results, the GIAO method is a standard and reliable tool for predicting NMR spectra of organic molecules.

Molecular Modeling of Intermolecular Interactions

The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. Molecular modeling techniques, particularly Hirshfeld surface analysis, provide a powerful means to visualize and quantify these intermolecular forces.

| Motif | Interacting Atoms | Interaction Type | Stabilization Energy (kJ mol⁻¹) |

|---|---|---|---|

| 1 | H23 with O1 | C–H⋯O | -7.0 |

| 2 | H25 with O2 | C–H⋯O | -13.4 |

| 3 | H2B and O1 | C–H⋯O | -26.6 |

| 4 | O1 with H1, H2A, H22 | C–H⋯O | -23.7 |

Theoretical Analysis of π-π Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, other non-covalent forces such as π-π stacking and lone pair-π interactions contribute to the stability of the crystal structure of this compound. Hirshfeld surface analysis and the examination of 2D fingerprint plots provide a visual and quantitative breakdown of these interactions.

The 2D fingerprint plots derived from the Hirshfeld surface offer a summary of the intermolecular contacts. For a series of benzyloxy-benzaldehyde derivatives, it has been shown that H···H, C···H, and O···H interactions are predominant. rsc.orgIn the case of this compound, the structure is further stabilized by π-π stacking interactions. rsc.orgThe analysis of molecular pairs reveals that these stacking interactions can have significant stabilization energies. For example, in a related compound, a dimer formed through π-π interactions involving the A and B rings has an interaction energy of -23.3 kJ mol⁻¹. rsc.orgAdditionally, C-H···π interactions, where a hydrogen atom interacts with the π-system of an aromatic ring, also play a role in the crystal packing, with one such interaction having a calculated stabilization energy of -8.9 kJ mol⁻¹. rsc.org

Theoretical Prediction of Structural Conformations and Energetic Landscapes

The flexibility of the benzyloxy group in this compound allows for the existence of multiple conformations. Theoretical methods can be used to explore the potential energy surface (PES) of the molecule, identifying stable conformers and the energy barriers between them.

A potential energy surface scan involves systematically changing specific dihedral angles within the molecule and calculating the corresponding energy at each step, while optimizing the rest of the geometry. This process generates an energetic landscape that reveals the low-energy conformations. For flexible molecules, this technique is crucial for understanding their dynamic behavior and identifying the most probable shapes the molecule will adopt. While a specific PES scan for this compound was not found in the searched literature, this standard computational approach can be applied to determine the rotational barriers around the C-O and C-C single bonds of the benzyloxy moiety and to identify the global minimum energy structure. The relative energies of the different conformers can be tabulated to understand their population distribution at a given temperature.

Computational Mechanistic Studies of Reaction Pathways and Intermediates

Computational chemistry serves as a powerful tool to elucidate the intricate details of reaction mechanisms, providing insights into the energetics and geometries of transient species such as transition states and intermediates. While specific computational mechanistic studies exclusively focused on this compound are not extensively documented in the current body of scientific literature, the well-established reactivity of substituted benzaldehydes allows for a theoretical exploration of its likely reaction pathways. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to map out the potential energy surface of a reaction, identifying the most favorable routes from reactants to products.

The reaction pathways of this compound are largely dictated by the electrophilic nature of the aldehyde carbon and the influence of the benzyloxy and chloro substituents on the aromatic ring. Computational studies on analogous systems, such as other substituted benzaldehydes, provide a framework for understanding the mechanisms of reactions that this compound is expected to undergo. These include condensations, cyclizations, and multicomponent reactions.

Another significant class of reactions for benzaldehydes is their participation in the synthesis of heterocyclic compounds. For instance, in the synthesis of pyrimidine derivatives, this compound can react with a compound containing an active methylene (B1212753) group and a urea or thiourea derivative in a multicomponent reaction. The generally accepted mechanism for such reactions involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the urea/thiourea and subsequent cyclization and dehydration. Computational investigations would aim to elucidate the stepwise versus concerted nature of these processes and to determine the geometries and relative energies of the various intermediates and transition states along the reaction coordinate.

Similarly, the synthesis of quinoline derivatives can be achieved through reactions involving this compound. One such method is the Friedländer annulation, where an enolizable ketone reacts with a 2-aminoaryl aldehyde or ketone. While this compound is not a 2-aminoaryl aldehyde, it can be a precursor to intermediates that undergo similar cyclization reactions. For example, the reaction of 2-aminochalcones, which can be synthesized from substituted benzaldehydes, can lead to quinolines. A proposed mechanism for this transformation involves a conjugate addition, condensation, and elimination sequence organic-chemistry.org. Computational modeling of these pathways would involve mapping the potential energy surface to identify the lowest energy pathway and to understand the role of catalysts in facilitating the reaction.

While specific data from computational studies on this compound is not available, the following table illustrates the type of data that such studies would generate for a hypothetical reaction, such as the initial step of a base-catalyzed condensation reaction.

| Intermediate/Transition State | Description | Relative Energy (kcal/mol) | Key Bond Distances (Å) |

| Reactants | This compound + Nucleophile | 0.0 | - |

| TS1 | Transition state for nucleophilic attack on the carbonyl carbon | Value | C-Nu: Value, C=O: Value |

| Intermediate 1 | Tetrahedral intermediate formed after nucleophilic attack | Value | C-Nu: Value, C-O: Value |

Note: The values in the table are placeholders and would be determined through quantum chemical calculations.

Such data tables are crucial for comparing different potential reaction pathways and for understanding the factors that control the selectivity and efficiency of a reaction. The benzyloxy and chloro substituents on the benzaldehyde ring would be expected to influence the energetics of these pathways through their electronic and steric effects. For example, the electron-withdrawing nature of the chlorine atom could increase the electrophilicity of the carbonyl carbon, potentially lowering the activation energy for the initial nucleophilic attack. Conversely, the bulky benzyloxy group might introduce steric hindrance that could disfavor certain reaction pathways.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Key Intermediate in Multi-Step Organic Transformations

2-(Benzyloxy)-5-chlorobenzaldehyde serves as a pivotal intermediate in the synthesis of more elaborate organic molecules. smolecule.com Its chemical architecture allows for a variety of transformations, making it a valuable component in multi-step synthetic sequences. The synthesis of the compound itself typically involves the reaction of 5-chlorosalicylaldehyde (B124248) with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. smolecule.com

Once formed, the compound's aldehyde group (CHO) is a primary site for reactivity. It can undergo:

Oxidation: To form the corresponding carboxylic acid, 2-(benzyloxy)-5-chlorobenzoic acid, using oxidizing agents. smolecule.com

Reduction: To yield the corresponding alcohol, (2-(benzyloxy)-5-chlorophenyl)methanol, with reducing agents such as sodium borohydride (B1222165). smolecule.com

Nucleophilic Addition: Reacting with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of building molecular complexity.

The benzyloxy group typically functions as a protecting group for the phenol, preventing it from reacting while transformations are carried out at other sites. This protecting group can be removed later in a synthetic sequence to reveal the reactive hydroxyl group. The chlorine atom on the aromatic ring can also participate in reactions, such as nucleophilic aromatic substitution, further increasing its synthetic utility. smolecule.com

Role as a Versatile Building Block for Complex Molecular Architectures

The compound is not merely an intermediate but a versatile building block for constructing complex molecular frameworks, particularly in the field of medicinal chemistry. smolecule.com Its structure is a feature in the development of new pharmaceutical compounds. smolecule.com

A notable example is its use in the synthesis of a series of benzyloxybenzaldehyde derivatives to evaluate their anticancer activity. In a study targeting the human leukemia (HL-60) cell line, this compound (referred to as compound 28 in the study) was one of several derivatives prepared and tested. nih.gov This research established preliminary structure-activity relationships, indicating that the presence and position of substituents on the benzaldehyde (B42025) scaffold are critical for biological activity. nih.gov The study found that this compound exhibited significant anticancer activity at concentrations between 1-10 microM. nih.gov Further analysis revealed that these active compounds induced apoptosis and arrested the cell cycle at the G2/M phase. nih.gov

Table 1: Benzyloxybenzaldehyde Derivatives with Significant Anticancer Activity against HL-60 Cells nih.gov

| Compound Number (in study) | Compound Name | Activity Concentration |

| 17 | 2-(Benzyloxy)benzaldehyde | 1-10 µM |

| 26 | 2-(Benzyloxy)-4-methoxybenzaldehyde | 1-10 µM |

| 27 | 2-(Benzyloxy)-5-methoxybenzaldehyde | 1-10 µM |

| 28 | This compound | 1-10 µM |

| 29 | 2-[(3-Methoxybenzyl)oxy]benzaldehyde | 1-10 µM |

| 30 | 2-[(2-Chlorobenzyl)oxy]benzaldehyde | 1-10 µM |

| 31 | 2-[(4-Chlorobenzyl)oxy]benzaldehyde | 1-10 µM |

This table is based on data presented in a study on benzyloxybenzaldehyde derivatives and their anticancer properties. nih.gov

Development of Functional Materials and Polymers

The unique combination of functional groups in this compound also makes it a candidate for applications in materials science. smolecule.com

Potential for Polymerization and Incorporation into Polymer Chains

While the molecule itself is not a monomer, it can be chemically modified to participate in polymerization reactions. The aldehyde group can be converted into a polymerizable functional group, such as a vinyl or acrylate (B77674) moiety. Through this derivatization, the 2-(benzyloxy)-5-chlorophenyl unit can be incorporated into polymer backbones or as a pendant group. The presence of the chloro and bulky benzyloxy groups within the polymer chain would be expected to influence the polymer's physical and chemical properties, such as its thermal stability, solubility, and refractive index.

Synthesis of High-Performance and Smart Materials through Derivatization

Derivatization of this compound can lead to the creation of high-performance and smart materials. For instance, it can serve as a precursor for the synthesis of complex heterocyclic structures like benzoxazoles, which are known to have a wide range of biological and material applications. nih.govrsc.org The synthesis of such derivatives allows for the fine-tuning of electronic and photophysical properties, potentially leading to materials for use in electronics or as sensors. The development of such functional materials from readily available building blocks is a significant area of chemical research.

Application as Antimicrobial Additives in Industrial Contexts

Derivatives of this compound have potential as antimicrobial agents, which could be used as additives in industrial products to prevent microbial growth. smolecule.com The search for new antimicrobial compounds is driven by the increasing emergence of pathogens resistant to conventional antibiotics. nih.gov

Research into related structures provides a basis for this application. For example, various benzoxazole (B165842) derivatives have been synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. nih.gov Similarly, other synthetic compounds containing moieties like azo groups or pyrrolidine (B122466) rings, which could be synthesized from aldehyde precursors, have demonstrated antimicrobial functions. nih.gov The derivatization of this compound into new chemical entities could yield compounds with potent antibacterial or antifungal properties suitable for incorporation into paints, coatings, or plastics to impart antimicrobial resistance.

Table 2: Context for Antimicrobial Applications

| Research Area | Key Findings | Relevance |

| General Applications | This compound is utilized in developing compounds targeting antimicrobial activity. smolecule.com | Direct link between the parent compound and the development of antimicrobials. |

| Benzoxazole Derivatives | Synthesized benzoxazole derivatives show antimicrobial activity against bacteria and fungi. nih.gov | Demonstrates a pathway from aldehyde-like precursors to functional antimicrobial materials. |

| Pyrrolidine & Azo Derivatives | Synthetic compounds incorporating pyrrolidine and azo functionalities exhibit antimicrobial properties. nih.gov | Provides evidence that derivatization into specific heterocyclic or functional groups can confer biological activity. |

| Antibiotic Resistance | The rise of multi-resistant pathogens necessitates the development of new antimicrobial agents. nih.gov | Establishes the industrial and healthcare need for novel antimicrobial compounds and additives. |

Q & A

Q. What are the recommended methods for synthesizing 2-(Benzyloxy)-5-chlorobenzaldehyde, and how can reaction conditions be optimized?

A common approach involves the benzylation of 5-chloro-2-hydroxybenzaldehyde (CAS 635-93-8) using benzyl bromide or chloride under basic conditions. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

- Base choice : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) improves nucleophilic substitution efficiency .

- Temperature control : Reactions typically proceed at 80–100°C under reflux to accelerate kinetics while minimizing decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

- FTIR Spectroscopy : Confirm the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and benzyl ether (C-O-C ~1250 cm⁻¹). Variations in spectra due to solvent or polymorphic forms require calibration against reference data .

- NMR Spectroscopy : ¹H NMR should display signals for the aldehyde proton (~10 ppm), aromatic protons (6.5–8.0 ppm), and benzyloxy methylene group (~4.8–5.2 ppm). ¹³C NMR confirms carbonyl (190–200 ppm) and quaternary carbons .

- Melting Point Analysis : Compare observed values (e.g., 98–100°C for the precursor 5-chloro-2-hydroxybenzaldehyde) to literature data to assess purity .

Q. What are the stability considerations for storing this compound?

- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .

- Light sensitivity : Amber glass vials minimize photodegradation of the aldehyde group .

- Moisture control : Use desiccants (silica gel) to avoid hydration or side reactions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR/IR) be resolved during structural analysis?

- Instrument calibration : Standardize FTIR and NMR instruments using reference compounds (e.g., 4-chlorobenzaldehyde, CAS 104-88-1) to ensure consistency .

- Computational validation : Compare experimental NMR/IR spectra with density functional theory (DFT)-predicted spectra to identify discrepancies caused by solvent effects or tautomerism .

- Multi-technique cross-verification : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₄H₁₁ClO₂, MW 246.68) and rule out impurities .

Q. What computational strategies predict the reactivity of this compound in substitution reactions?

- DFT calculations : Model nucleophilic attack at the aldehyde or benzyl-protected oxygen using software like Gaussian. Assess activation energies for SNAr (nucleophilic aromatic substitution) pathways .

- QSPR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl) with reaction rates using quantitative structure-property relationships .

- Transition state analysis : Identify steric hindrance from the benzyloxy group, which may slow reactivity at the ortho position .

Q. How can by-product formation during synthesis be mitigated?

- Reaction monitoring : Use thin-layer chromatography (TLC) or in situ FTIR to detect intermediates like 5-chloro-2-hydroxybenzaldehyde or dibenzylated by-products .

- Temperature modulation : Lower reaction temperatures (e.g., 60°C) reduce over-benzylation but may prolong reaction time .

- Protecting groups : Temporarily protect the aldehyde group (e.g., as an acetal) during benzylation to prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.